Aldose Reductase Inhibitory Activity: N-Acetyl-N-Phenylglycine vs. N-Benzoyl-N-Phenylglycine Head-to-Head Comparison
In a direct head-to-head comparison of N-acylglycine derivatives for aldose reductase inhibitory activity, N-acetyl-N-phenylglycine (series 7) demonstrated an IC₅₀ value of 25 µM against rat lens aldose reductase [1]. The corresponding N-benzoyl-N-phenylglycine analogs (series 8) exhibited IC₅₀ values ranging from 6-80 µM, indicating that N-acetyl substitution produces a narrower and more predictable potency window compared to the broader variability observed with N-benzoyl substitution [1]. Both series 7 and 8 were designed as ring-opened analogs of 2-oxoquinolines and were substantially more potent than the N-benzoylglycine series 6, which produced 50% inhibition only at concentrations exceeding 100 µM [1].
| Evidence Dimension | In vitro aldose reductase inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 25 µM |
| Comparator Or Baseline | N-Benzoyl-N-phenylglycine series 8 (IC₅₀ = 6-80 µM); N-Benzoylglycine series 6 (IC₅₀ >100 µM) |
| Quantified Difference | N-Acetyl-N-phenylglycine exhibits intermediate potency with narrower variability range (single-digit to 25 µM range vs. 6-80 µM spread for benzoyl analogs); 4-fold improvement over N-benzoylglycine baseline |
| Conditions | Aldose reductase isolated from rat lens; in vitro enzyme inhibition assay |
Why This Matters
This quantitative data enables researchers to select CAS 579-98-6 for structure-activity relationship studies where predictable, intermediate-potency aldose reductase inhibition is required rather than the high variability of benzoyl-substituted analogs.
- [1] DeRuiter J, Brubaker AN, Garner MA, et al. Synthesis and in vitro aldose reductase inhibitory activity of compounds containing an N-acylglycine moiety. Drug Design and Discovery. 1993;10(1):59-72. View Source
